molecular formula C27H26FN3O3S B2731428 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892758-51-9

1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2731428
CAS No.: 892758-51-9
M. Wt: 491.58
InChI Key: KWMWFCVJEOCDJJ-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethyl, fluoro, phenylpiperazinyl, and phenylsulfonyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Phenylpiperazinyl Group: The phenylpiperazinyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the phenylpiperazinyl moiety.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
  • 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(methylsulfonyl)quinolin-4(1H)-one

Uniqueness

1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-2-29-19-26(35(33,34)21-11-7-4-8-12-21)27(32)22-17-23(28)25(18-24(22)29)31-15-13-30(14-16-31)20-9-5-3-6-10-20/h3-12,17-19H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMWFCVJEOCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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